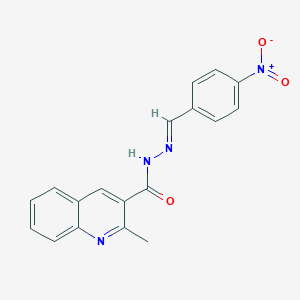
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBQCH is a quinoline derivative that has been synthesized through several methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of specific enzymes or by inducing apoptosis in cancer cells. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in neurotransmitter signaling. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects, including antitumor, antiviral, and antimicrobial activities. It has also been reported to inhibit the activity of specific enzymes, such as tyrosinase and acetylcholinesterase. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been reported to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One of the advantages is its potential to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that the mechanism of action of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, which makes it difficult to predict its effects on specific physiological processes. Furthermore, N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has not been extensively tested in vivo, which limits its potential applications in clinical settings.
Direcciones Futuras
There are several future directions for the research on N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the directions is to further investigate its mechanism of action and its effects on specific physiological processes. This could lead to the development of new drugs that target specific enzymes or pathways. Another direction is to test N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in vivo to evaluate its potential applications in clinical settings. Furthermore, the synthesis of new derivatives of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide could lead to the development of more potent and selective compounds. Overall, the research on N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has the potential to provide valuable insights into the development of new drugs and the understanding of specific physiological processes.
Métodos De Síntesis
Several methods have been reported for the synthesis of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the most commonly used methods involves the reaction of 2-methyl-3-aminoquinoline with 4-nitrobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with hydrazine hydrate to yield N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. Other methods involve the use of different reagents and solvents, such as sodium hydroxide and ethanol, or 4-nitrobenzaldehyde and ammonium acetate.
Aplicaciones Científicas De Investigación
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has also been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in several physiological processes.
Propiedades
Nombre del producto |
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide |
|---|---|
Fórmula molecular |
C18H14N4O3 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(10-14-4-2-3-5-17(14)20-12)18(23)21-19-11-13-6-8-15(9-7-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
Clave InChI |
KTKIQMXTYUDITL-YBFXNURJSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)



![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
